molecular formula C13H10O3 B1670367 2,4-Dihydroxybenzophenone CAS No. 131-56-6

2,4-Dihydroxybenzophenone

Cat. No. B1670367
CAS RN: 131-56-6
M. Wt: 214.22 g/mol
InChI Key: ZXDDPOHVAMWLBH-UHFFFAOYSA-N
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Description

2,4-Dihydroxybenzophenone, also known as Benzoresorcinol, is an organic compound with the chemical formula 2,4- (OH)₂-C₆H₃COC₆H₅ . It is widely used in the benzophenone group of UV absorbers .


Synthesis Analysis

2,4-Dihydroxybenzophenone can be prepared by reacting resorcinol with a benzotrihalide in the presence of an aqueous solution of N-methylpyrrolidone .


Molecular Structure Analysis

The molecular weight of 2,4-Dihydroxybenzophenone is 214.22 g/mol . The compound belongs to the monoclinic crystal system with the centrosymmetric space group P2 1 /c .


Chemical Reactions Analysis

The UV absorption ability of 2,4-Dihydroxybenzophenone is dependent on the substituents. The strength of intramolecular hydrogen bonds is the main factor affecting this type of UV absorber .


Physical And Chemical Properties Analysis

2,4-Dihydroxybenzophenone has a density of 1.32 g/cm3 at 20 °C, a flash point of 125 °C, and a melting point of 144.5 - 147.0 °C . The UV–Vis studies show that the cut-off wavelength is observed around 398 nm .

Scientific Research Applications

Ultraviolet Absorber in Azo Dyes

2,4-Dihydroxybenzophenone is recognized as a commercially known ultraviolet (UV) absorber. Research has focused on its incorporation into azo dyes, specifically examining how this UV absorber impacts the fastness properties of these dyes, with a particular emphasis on light fastness. Studies have compared the UV absorber-incorporated dyes with those made from resorcinol to determine the effectiveness of 2,4-Dihydroxybenzophenone in enhancing dye stability under light exposure (Rajagopal & Seshadri, 1988).

Improving Paper Photostability

2,4-Dihydroxybenzophenone (DHB) has been explored as a UV screen to prevent color reversion in papers made from high-yield pulps. Efforts to enhance the performance of DHB have involved increasing its compatibility with cellulose and introducing cationic groups to aid its location in lignin-rich areas of the paper. The introduction of ammonium and thiouronium groups has been found to increase the efficiency of the 2,4-dihydroxybenzophenone nucleus (Castellan, Noutary & Davidson, 1994).

UV Stabilization in ABS Polyblends

The conversion of 2,4-dihydroxybenzophenone into a monomeric UV absorber and its subsequent homopolymerization or terpolymerization in ABS (Acrylonitrile Butadiene Styrene) polyblends have been studied. The effectiveness of these derivatives as UV stabilizers in ABS polyblends has been assessed through various tests, including infrared spectroscopy and embrittlement testing. This research indicates that the binding of UV absorber with the polyblend does not detract from its efficiency (Oo & Tahan, 1977).

Physicochemical Property Determination

The solubilities of 2,4-dihydroxybenzophenone in various organic solvents have been measured to deduce partition coefficients from water to these solvents. This information enables the determination of the Abraham descriptors for 2,4-dihydroxybenzophenone, facilitating the estimation of a large number of further solubilities, partition coefficients, and values of biological and environmental properties (Abraham et al., 2015).

Crystal and Molecular Structure Analysis

The crystal and molecular structure of 2,4-Dihydroxybenzophenone (HHB) has been studied, revealing significant distortions in the ring formed by the intramolecular hydrogen bond and in the adjacent benzene ring. These structural insights contribute to a deeper understanding of the molecular properties of 2,4-Dihydroxybenzophenone (Liebich, 1979).

Technology Advances in Synthesis

Advancements inthe synthesis of 2,4-Dihydroxybenzophenone have been explored. A new method has been proposed, utilizing octadecyltrimethyl ammonium bromide as a transfer agent, with resorcinol and benzotrichloride as raw materials. This method features lower reaction temperatures and simpler synthesis processes, offering a more efficient and reliable approach to produce 2,4-Dihydroxybenzophenone (Wang Shi-an, 2003).

Mass Spectrometry Analysis

The mass spectrum of 2,4-Dihydroxybenzophenone Oxime has been analyzed under electron impact, revealing unique hydrogen and skeletal migrations. This study offers insights into the fragmentation mechanisms of this compound, differentiating it from similar benzophenone derivatives (Kallury & Rao, 1977).

Polarographic Behavior Study

The polarographic behavior of 2,4-dihydroxybenzophenone has been investigated, showing its potential as a probe in analytical applications. The study identified specific peak potentials and a direct relationship between peak height and concentration, highlighting its utility in analytical chemistry (Tian Fei-fei, 2005).

Environmental Analysis

Research has also focused on the determination of 2,4-dihydroxybenzophenone in environmental water samples. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been employed for this purpose, emphasizing the importance of 2,4-dihydroxybenzophenone analysis in environmental monitoring (Negreira et al., 2009).

Biofield Energy Treatment Study

A study investigated the influence of biofield energy treatment on the physical, thermal, and spectral properties of 2,4-Dihydroxybenzophenone. This unique approach examined changes in properties like crystallite size, melting temperature, and spectral absorption, contributing to an understanding of the material's behavior under alternative treatment methods (Trivedi et al., 2015).

Novel UV-Absorber Modifications

Modifications of 2,4-dihydroxybenzophenone as a UV-absorber have been synthesized, illustrating its versatility in material science applications. These modifications have potential implications in enhancing the performance of UV-absorbing materials (Zakrzewski & Szymanowski, 1999).

Safety And Hazards

2,4-Dihydroxybenzophenone is considered hazardous. It causes serious eye irritation and is suspected of damaging fertility or the unborn child . It is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

(2,4-dihydroxyphenyl)-phenylmethanone
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InChI

InChI=1S/C13H10O3/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZXDDPOHVAMWLBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8022406
Record name 2,4-Dihydroxybenzophenone
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Molecular Weight

214.22 g/mol
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Physical Description

Dry Powder, Light-yellow solid; [HSDB] Yellow powder; [MSDSonline]
Record name Methanone, (2,4-dihydroxyphenyl)phenyl-
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Record name 2,4-Dihydroxybenzophenone
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Boiling Point

BP: 194 °C at 1 mm Hg
Record name 2,4-Dihydroxybenzophenone
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Solubility

Practically insoluble in cold water, Insoluble in water, Easily soluble in alcohol, ether, glacial acetic acid; scarcely soluble in cold benzene, Soluble in ethanol, methanol, methyl ethyl ketone, and ethyl acetate
Record name 2,4-Dihydroxybenzophenone
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Density

Density: 5.8 lb/gallon at 20 °C
Record name 2,4-Dihydroxybenzophenone
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Mechanism of Action

Epithelial-mesenchymal transition (EMT) is an important process in embryonic development and cancer progression and metastasis. EMT is influenced by 17beta-estradiol (E2), an endogenous estrogen. Benzophenone-1 (2,4-dihydroxybenzophenone, BP-1) and 4-tert-octylphenol (OP) are suspected endocrine disrupting chemicals (EDCs) because they can exhibit estrogenic properties. In this study, we examined whether BP-1 and OP can lead to EMT of BG-1 ovarian cancer cells expressing estrogen receptors (ERs). A wound healing assay and western blot assay were conducted to show the effect of BP-1 and OP on the migration of BG-1 cells and protein expression of EMT-related genes. BP-1 (10(-6) M) and OP (10(-6) M) significantly enhanced the migration capability of BG-1 cells by reducing the wounded area in the cell monolayer relative to the control, similar to E2 (10(-9) M). However, when BG-1 cells were co-treated with ICI 182,780, an ER antagonist, the uncovered area was maintained at the level of the control. N-cadherin, snail, and slug were increased by BP-1 and OP while E-cadherin was reduced compared to the control. However, this effect was also restored by co-treatment with ICI 182,780. Taken together, these results indicate that BP-1 and OP, the potential EDCs, may have the ability to induce ovarian cancer metastasis via regulation of the expression of EMT markers and migration of ER-expressing BG-1 ovarian cancer cells., 2,4-Dihydroxybenzophenone (benzophenone-1; BP-1) is an UV stabilizer primarily used to prevent polymer degradation and deterioration in quality due to UV irradiation. Recently, BP-1 has been reported to bioaccumulate in human bodies by absorption through the skin and has the potential to induce health problems including endocrine disruption. In the present study, we examined the xenoestrogenic effect of BP-1 on BG-1 human ovarian cancer cells expressing estrogen receptors (ERs) and relevant xenografted animal models in comparison with 17-beta estradiol (E2). In in vitro cell viability assay, BP-1 (10(-8)-10(-5)M) significantly increased BG-1 cell growth the way E2 did. The mechanism underlying the BG-1 cell proliferation was proved to be related with the up-regulation of cyclin D1, a cell cycle progressor, by E2 or BP-1. Both BP-1 and E2 induced cell growth and up-regulation of cyclin D1 were reversed by co-treatment with ICI 182,780, an ER antagonist, suggesting that BP-1 may mediate the cancer cell proliferation via an ER-dependent pathway like E2. On the other hand, the expression of p21, a regulator of cell cycle progression at G1 phase, was not altered by BP-1 though it was down-regulated by E2. In xenograft mouse models transplanted with BG-1 cells, BP-1 or E2 treatment significantly increased the tumor mass formation compared to a vehicle (corn oil) within 8 weeks. In histopathological analysis, the tumor sections of E2 or BP-1 group displayed extensive cell formations with high density and disordered arrangement, which were supported by the increased number of BrdUrd positive nuclei and the over-expression of cyclin D1 protein. Taken together, these results suggest that BP-1 is an endocrine disrupting chemical (EDC) that exerts xenoestrogenic effects by stimulating the proliferation of BG-1 ovarian cancer via ER signaling pathway associated with cell cycle as did E2., Prostate cancer (PCa) is a global health concern in human males. Recently, it has been known that endocrine-disrupting chemicals (EDCs) may act as an exogenous factor to enhance cancer progression. Triclosan (TCS) and 2,4-dihydroxybenzophenone (BP-1) were reported to bioaccumulate in human bodies through the skin absorption. However, there has been insufficient evidence on the findings that the intervention of EDCs may promote the cancer progression in PCa. In the present study, to verify the risk of TCS and BP-1 to a PCa progression, cancer cell proliferation and migration were investigated in LNCaP PCa cells. TCS and BP-1 increased LNCaP cell proliferative activity and migration as did dihydrotestosterone (DHT). This phenomenon was reversed by the treatment with bicalutamide, a well known androgen receptor (AR) antagonist, suggesting that TCS and BP-1 acted as a xenoandrogen in LNCaP cells via AR signaling pathway by mimicking the action of DHT. A Western blot assay was performed to identify the alterations in the translational levels of cell growth- and metastasis-related markers, i.e., c-fos, cyclin E, p21, and cathepsin D genes. The expressions of genes related with G1/S transition of cell cycle and metastasis were increased by DHT, TCS, and BP-1, while the expression of p21 protein responsible for cell cycle arrest was reduced by DHT, TCS, and BP-1. Taken together, these results indicated that TCS and BP-1 may enhance the progression of PCa by regulating cell cycle and metastasis-related genes via AR signaling pathway.
Record name 2,4-Dihydroxybenzophenone
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Product Name

2,4-Dihydroxybenzophenone

Color/Form

Needles from hot water, Light-yellow, crystalline solid

CAS RN

131-56-6
Record name 2,4-Dihydroxybenzophenone
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Record name 2,4-Dihydroxybenzophenone
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Record name 2,4-DIHYDROXYBENZOPHENONE
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Record name 2,4-DIHYDROXYBENZOPHENONE
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Record name Methanone, (2,4-dihydroxyphenyl)phenyl-
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Record name 2,4-Dihydroxybenzophenone
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Melting Point

144 °C
Record name 2,4-Dihydroxybenzophenone
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Synthesis routes and methods I

Procedure details

A mixture of 12.495 grams of recrystallized 4-allyloxy-2-hydroxybenzophenone (AHBP), 8.215 grams of triethoxysilane and 0.20 grams of the platinum substituted silica gel of Example 1 was heated at 90° C. It was found that the AHBP melted around 55° C. The reaction mixture became yellow and homogeneous. The temperature of the reaction mixture then quickly rose to 130° C. and then dropped to 90° C. After heating the mixture of an additional hour at about 90° C., the mixture was allowed to cool to 23° C., diluted with 50 ml of hexane and then filtered. The platinum substituted silica gel was recovered as a free-flowing tan powder. The filtrate was concentrated on a rotary evaporator and 20 grams of a yellow oil, a quantitative yield of product was recovered. Based on method of preparation and reverse phase TLC, 4/1;ethanol/water, the product was 4-(3'-triethoxysilylpropoxy)-2-hydroxybenzophenone (SHBP). A trace amownt of 2,4-dihydroxybenzophenone was also obtained. The 1H NMR spectrum of the SHBP was found to be identical to a spectrum of SHBP prepared from AHBP and triethoxysilane using a platinum catalyst shown by Karstedt, U.S. Pat. No. 3,775,452.
Quantity
0 (± 1) mol
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reactant
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ethanol water
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

Resorcinol (1.10 g, 10.0 mmol) and benzoic acid (1.22 g, 1.01 eq.) were treated with BF3-etherate (7.55 mL, 6 eq.) and heated for 2 h to 95° C. After cooling the reaction mixture was carefully poured onto 500 mL of 10% aq. NaOAc solution, twofold extracted with AcOEt, washed with water, dried over sodium sulfate, and evaporated to dryness. Flash chromatography (SiO2, heptane/AcOEt=8/2), followed by direct crystallization after reducing the volume, afforded 0.994 g of the title compound as off-white crystals.
Quantity
1.1 g
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reactant
Reaction Step One
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1.22 g
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reactant
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0 (± 1) mol
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Quantity
500 mL
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Synthesis routes and methods III

Procedure details

2,2′,4,4′-tetrahydroxy-5,5′-disulfobenzophenone, disodium salt;
Name
2,2′,4,4′-tetrahydroxy-5,5′-disulfobenzophenone
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
Type
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Synthesis routes and methods IV

Procedure details

Under an argon atmosphere, 2-methylresorcinol (10.0 g, 80.6 mmol) and phthalic anhydride (11.2 g, 75.6 mmol) were combined in dry nitrobenzene (250 mL). The mixture was cooled to 0° C. and aluminum(III) chloride (23.5 g, 176 mmol) was added in one portion. The resulting dark olive slurry was allowed to warm to room temperature and stirred for an additional 16 h under argon. The reaction was poured into a vigorously stirring mixture of hexanes (300 mL) and 1 M HCl (1 L). The precipitate was filtered and recrystallized twice from methanol/water to afford benzophenone 1 as a beige powder (16.0 g, 78% yield). 1H NMR (CD3OD, 500 MHz): δ 8.05 (1 H, dd, J1=8.0 Hz, J2=1.0 Hz), 7.62 (2 H, dt, J1=33.0 Hz, J2=9.0 Hz), 7.33 (1 H, d, J=7.5 Hz), 6.74 (1 H, d, J=8.5 Hz), 6.20 (1 H, d, J=8.5 Hz), 2.05 (3 H, s). HRMS (ESI) calcd for [M−H]− 271.0601, found 271.0601.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step Two
Quantity
23.5 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four
Name
Quantity
1 L
Type
reactant
Reaction Step Five
[Compound]
Name
hexanes
Quantity
300 mL
Type
solvent
Reaction Step Five
Yield
78%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dihydroxybenzophenone
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2,4-Dihydroxybenzophenone
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Reactant of Route 4
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Reactant of Route 5
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Citations

For This Compound
2,120
Citations
BW Liebich - … Section B: Structural Crystallography and Crystal …, 1979 - scripts.iucr.org
(IUCr) The crystal and molecular structure of 2,4-dihydroxybenzophenone (HHB) Acta Crystallographica Section B Structural Crystallography and Crystal Chemistry 0567-7408 …
Number of citations: 22 scripts.iucr.org
LR Morgan, K Thangaraj, B LeBlanc… - Journal of medicinal …, 2003 - ACS Publications
4,4‘-Dihydroxybenzophenone-2,4-dinitrophenylhydrazone (A-007) has recently completed a phase I clinical trial in advanced cancer with minimal toxicity, and impressive objective …
Number of citations: 72 pubs.acs.org
YY He, BX Zhang, FL Jia - World Journal of Gastroenterology: WJG, 2011 - ncbi.nlm.nih.gov
AIM: To examine the effects of 2, 4-dihydroxybenzophenone (BP-1), a benzophenone derivative used as an ultraviolet light absorbent, on acetaminophen (APAP)-induced …
Number of citations: 17 www.ncbi.nlm.nih.gov
Z Fang, X Zhang, F Wu, B Huang, C Au, B Yi - Molecules, 2023 - mdpi.com
2,4-Dihydroxybenzophenone is the most widely used molecule in the benzophenone group of UV absorbers. It is known that the UV absorption ability is dependent on the substituents. …
Number of citations: 2 www.mdpi.com
S Li, Y Shen, M Xiao, D Liu, L Fa, K Wu - Journal of Industrial and …, 2014 - Elsevier
Zn/Al-layered double hydroxides (LDHs) containing the organic anion of 2,4-dihydroxybenzophenone-5-sulfonate (DHBS) have been synthesized by co-precipitation method. Surface, …
Number of citations: 50 www.sciencedirect.com
RG Baughman, KL Martin, RK Singh… - … Section C: Crystal …, 2004 - scripts.iucr.org
In 2,4-dihydroxybenzaldehyde 2,4-dinitrophenylhydrazone N,N-dimethylformamide solvate {or 4-[(2,4-dinitrophenyl)hydrazonomethyl]benzene-1,3-diol N,N-dimethylformamide solvate}…
Number of citations: 22 scripts.iucr.org
MLL Rose, T Suthan, S Goma… - Journal of Materials …, 2023 - Springer
The organic 2,4-dihydroxybenzophenone single crystals were grown by the slow evaporation solution growth technique. Single crystal X-ray diffraction (XRD) and powder XRD studies …
Number of citations: 1 link.springer.com
MH Abraham, WE Acree Jr, M Brumfield… - Journal of Chemical & …, 2015 - ACS Publications
Solubilities of 2,4-dihydroxybenzophenone have been measured at 298 K in 19 organic solvents. Combination with a known value of the solubility in water enables corresponding …
Number of citations: 24 pubs.acs.org
H Seliger, E Happ, A Cascaval, L Birsa… - European polymer …, 1999 - Elsevier
Two new polymerizable stabilizers, 4-benzoyl-2-(α-piperidino-2-chlorobenzyl)-3-hydroxyphenyl acrylate (BPBHA) and corresponding methacrylate (BPBHMA), were synthesized and …
Number of citations: 30 www.sciencedirect.com
BC Dixit, H Patel, DJ Desai - Journal of the Serbian Chemical …, 2007 - doiserbia.nb.rs
Novel mordent and disperse azo dyes were prepared by the coupling of various diazo solutions of aromatic amines with 2,4-dihydroxybenzophenone. The resultant dyes were …
Number of citations: 60 doiserbia.nb.rs

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